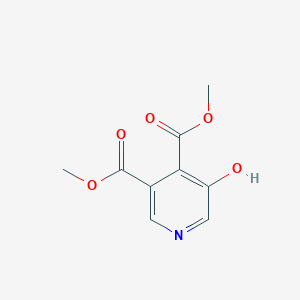
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate
Cat. No. B034941
Key on ui cas rn:
19804-07-0
M. Wt: 211.17 g/mol
InChI Key: KIURMFAVIJKWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05420275
Procedure details


Dimethyl fumarate (781 mg; 1.1 eq.) was added to 5-ethoxyoxazole (557.3 mg; 4.9 mmol), and the mixture was reacted at 120° C. for 1.5 hours. The reaction residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane 2:1), to give crude crystals of the title compound. Yield: 730 mg (70.2%). The crude crystals were recrystallized from dichloromethane-hexane, to give colorless plates.


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].C([O:13][C:14]1O[CH:17]=[N:16][CH:15]=1)C>>[CH3:7][O:6][C:4]([C:3]1[CH:17]=[N:16][CH:15]=[C:14]([OH:13])[C:2]=1[C:1]([O:9][CH3:10])=[O:8])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
781 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
557.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CN=CO1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted at 120° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane 2:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C=NC=C(C1C(=O)OC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
